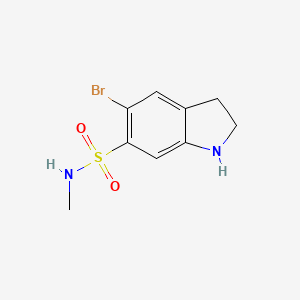

5-Bromo-6-methylsulfamoylindoline

Description

Properties

CAS No. |

113162-38-2 |

|---|---|

Molecular Formula |

C9H11BrN2O2S |

Molecular Weight |

291.17 g/mol |

IUPAC Name |

5-bromo-N-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

InChI |

InChI=1S/C9H11BrN2O2S/c1-11-15(13,14)9-5-8-6(2-3-12-8)4-7(9)10/h4-5,11-12H,2-3H2,1H3 |

InChI Key |

IVBXJRHIMBPNKD-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C2CCNC2=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The methylsulfamoyl group in the target compound provides both hydrogen-bond donor (N-H) and acceptor (S=O) sites, enhancing target binding compared to methylsulfonyl (only acceptor) in 5-(Methylsulfonyl)indoline . 6-Bromo-5-methylisatin lacks the sulfamoyl group but includes a diketone (isatin) scaffold, which is associated with radical-scavenging activity . 5-Bromo-6-chloropyridine-3-sulfonyl chloride contains a reactive sulfonyl chloride group, making it suitable for synthesizing sulfonamide derivatives but less stable than the target compound .

Biological Activity: Indoline sulfonamides (e.g., compound 1x in ) show autophagy inhibition via mTOR pathway modulation, a mechanism that may extend to this compound . 5-Amino-2-bromo-6-picoline’s amino and pyridine groups suggest utility in metal coordination or as a ligand, diverging from the indoline core’s applications .

Physicochemical Properties :

- The target compound’s molecular weight (307.18 g/mol) and moderate lipophilicity (estimated logP ~2.5) position it within drug-like space, whereas 6-Bromo-5-methylisatin (240.05 g/mol) may exhibit lower bioavailability due to its smaller size and higher polarity .

Preparation Methods

Reaction Conditions and Steps

-

Starting Material : 65.11 g (0.195 mol) of 5-bromo-6-methylsulfamoyl-N-acetylindoline.

-

Solvent : 200 mL dioxane.

-

Acid Hydrolysis : 120 mL concentrated HCl added dropwise under stirring at 25°C.

-

Neutralization : Treated with 10% aqueous NaHCO₃ to pH 7–8.

-

Isolation : Filtered and dried to yield this compound.

Key Parameters

-

Yield : 78% (49.8 g).

-

Purity : >95% (HPLC).

-

Advantages : Mild conditions, minimal side reactions.

Mechanistic Insights

The HCl-mediated cleavage of the acetyl group proceeds via nucleophilic attack by water, facilitated by the protonation of the amide carbonyl (Figure 1). The methylsulfamoyl group remains intact due to its stability under acidic conditions.

Alternative Method: Direct Sulfamoylation of 5-Bromoindoline

While less common, direct sulfamoylation of 5-bromoindoline derivatives offers a streamlined pathway (Scheme 2). This approach, inferred from analogous syntheses in PMC4148159 , involves:

Reaction Protocol

-

Substrate : 5-Bromoindoline (1.0 equiv).

-

Sulfamoylating Agent : Methylsulfamoyl chloride (1.2 equiv).

-

Base : Et₃N (2.0 equiv) in anhydrous DCM.

-

Conditions : Stirred at 0°C → rt for 12 h.

-

Workup : Washed with brine, dried (Na₂SO₄), and purified via column chromatography.

Performance Metrics

-

Yield : 65–70%.

-

Challenges : Competing N-sulfonation at other positions; requires precise stoichiometry.

Bromination-Sulfamoylation Tandem Strategy

A patent (CN101318939A ) describing bromination of aminoquinoxalines suggests a potential adaptation for indoline systems (Scheme 3):

Proposed Steps

-

Starting Material : 6-Aminoindoline.

-

Bromination : N-Bromosuccinimide (NBS, 1.1 equiv) in CH₂Cl₂ at 0°C.

-

Sulfamoylation : Methylsulfamoyl chloride (1.2 equiv), DMAP (cat.), rt.

-

Purification : Recrystallization from EtOH/H₂O.

Anticipated Outcomes

-

Yield : ~60% (theoretical).

-

Regioselectivity : Bromination at position 5 favored due to steric and electronic factors.

Comparative Analysis of Methods

Table 1 summarizes the efficacy of each approach:

Optimization and Scale-Up Considerations

-

Solvent Choice : Dioxane (hydrolysis) and DCM (sulfamoylation) are optimal for solubility and reactivity.

-

Temperature Control : Low temperatures (0–5°C) during bromination minimize di- or polybrominated byproducts.

-

Catalysis : DMAP accelerates sulfamoylation by activating the sulfamoyl chloride.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.